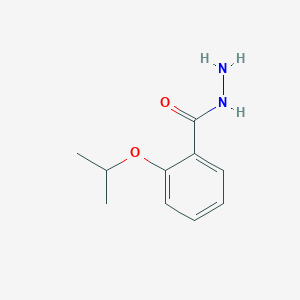
Amoxicillin Ttrihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amoxicillin trihydrate is a semi-synthetic antibiotic belonging to the beta-lactam class of antibiotics. It is a derivative of penicillin and is widely used to treat bacterial infections such as middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections . Amoxicillin trihydrate is known for its broad-spectrum antibacterial activity and is often preferred due to its better absorption when taken orally compared to other beta-lactam antibiotics .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of amoxicillin trihydrate involves several steps, starting from the fermentation of Penicillium chrysogenum to produce penicillin G. Penicillin G is then chemically converted to 6-aminopenicillanic acid (6-APA). The 6-APA is then acylated with p-hydroxyphenylglycine to form amoxicillin . The final step involves crystallization to obtain amoxicillin trihydrate .
Industrial Production Methods: In industrial settings, the production of amoxicillin trihydrate is optimized for cost-effectiveness and efficiency. One such method involves the in-situ preparation of amoxicillin trihydrate from sugarcane juice without isolating the intermediates . This method reduces the need for separate synthesis, purification, and crystallization steps, making it more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions: Amoxicillin trihydrate undergoes various chemical reactions, including:
Hydrolysis: Amoxicillin can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the beta-lactam ring.
Oxidation: Amoxicillin can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Amoxicillin can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Penicilloic acid.
Oxidation: Various oxidized derivatives.
Substitution: Substituted amoxicillin derivatives.
科学的研究の応用
Amoxicillin trihydrate has a wide range of applications in scientific research:
作用機序
Amoxicillin trihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the transpeptidation step of peptidoglycan synthesis . This inhibition weakens the cell wall, leading to cell lysis and bacterial death . The primary molecular targets are the PBPs, which are essential for cell wall integrity and function .
類似化合物との比較
Ampicillin: Another beta-lactam antibiotic with a similar structure but different absorption and spectrum of activity.
Penicillin G: The parent compound from which amoxicillin is derived, with a narrower spectrum of activity.
Cefalexin: A cephalosporin antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness of Amoxicillin Trihydrate: Amoxicillin trihydrate is unique due to its better oral absorption and broader spectrum of activity compared to other beta-lactam antibiotics . It is also more stable in the presence of gastric acid, making it more effective for oral administration .
特性
IUPAC Name |
6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXQVCLAUDMCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride](/img/structure/B8004786.png)





![3-[4-(Benzyloxy)phenyl]propanamide](/img/structure/B8004846.png)

![Methyl {[3-(pyridin-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B8004869.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B8004884.png)


